molecular formula C25H17BrIN3O2 B216077 2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone

2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone

Cat. No. B216077
M. Wt: 598.2 g/mol
InChI Key: DTZNGLVZCXWHFY-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. The purpose of

Mechanism of Action

The mechanism of action of 2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. For example, this compound inhibits the activity of protein kinase C, which is involved in the progression of cancer. It also inhibits the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid plaques in Alzheimer's disease, and improve motor function in Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone in lab experiments include its high potency and selectivity, which make it an ideal candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of 2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone. These include the development of more efficient synthesis methods, the evaluation of its potential application in other diseases, and the investigation of its pharmacokinetics and pharmacodynamics. In addition, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for drug development.

Synthesis Methods

The synthesis of 2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone involves the reaction of 6-iodo-3-phenyl-4(3H)-quinazolinone with 5-bromo-1-ethyl-2-oxoindoline in the presence of a catalyst. The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone has been extensively studied for its potential application in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has also been studied for its antimicrobial and antifungal properties.

properties

Product Name

2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone

Molecular Formula

C25H17BrIN3O2

Molecular Weight

598.2 g/mol

IUPAC Name

2-[(Z)-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)methyl]-6-iodo-3-phenylquinazolin-4-one

InChI

InChI=1S/C25H17BrIN3O2/c1-2-29-22-11-8-15(26)12-18(22)19(24(29)31)14-23-28-21-10-9-16(27)13-20(21)25(32)30(23)17-6-4-3-5-7-17/h3-14H,2H2,1H3/b19-14-

InChI Key

DTZNGLVZCXWHFY-RGEXLXHISA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5)/C1=O

SMILES

CCN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5)C1=O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.